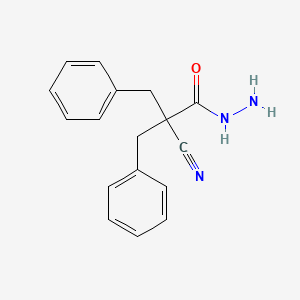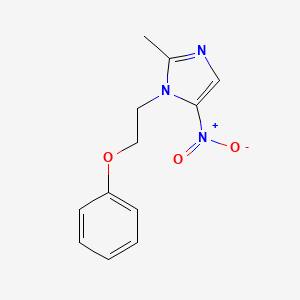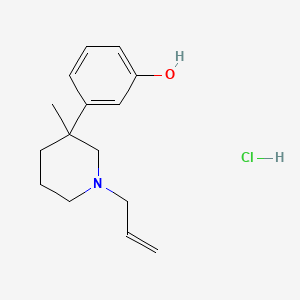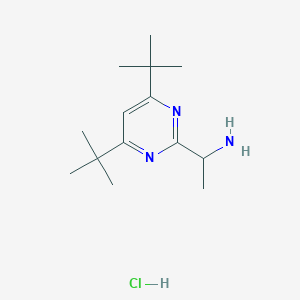
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C14H26ClN3 and a molecular weight of 271.83 g/mol . This compound is known for its stability and is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4,6-di-tert-butylpyrimidine with ethanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and purification systems to achieve consistent quality and yield.
Análisis De Reacciones Químicas
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the ethanamine group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact molecular pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride can be compared with similar compounds such as:
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1-(4-Pyridyl)ethanamine dihydrochloride: Another related compound with variations in the pyrimidine ring, affecting its reactivity and use in research.
The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable compound in scientific research.
Propiedades
Número CAS |
1196155-13-1 |
|---|---|
Fórmula molecular |
C14H26ClN3 |
Peso molecular |
271.83 g/mol |
Nombre IUPAC |
1-(4,6-ditert-butylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H25N3.ClH/c1-9(15)12-16-10(13(2,3)4)8-11(17-12)14(5,6)7;/h8-9H,15H2,1-7H3;1H |
Clave InChI |
UNLFJUGGROUQNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CC(=N1)C(C)(C)C)C(C)(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


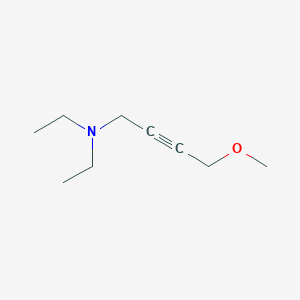


![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)

![(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14166800.png)
![2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14166801.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)


![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
